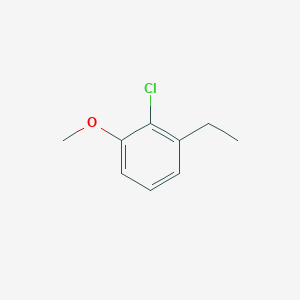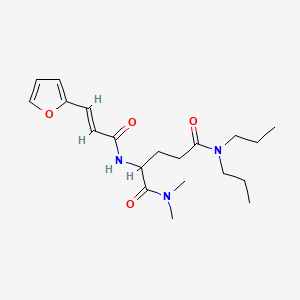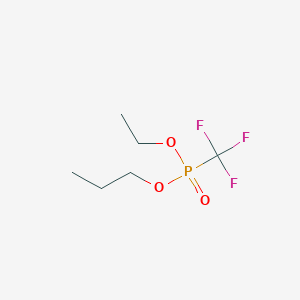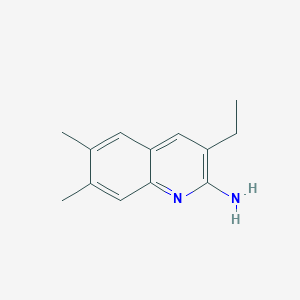![molecular formula C22H38O B14145754 Benzene, [(1-methylpentadecyl)oxy]- CAS No. 88953-25-7](/img/structure/B14145754.png)
Benzene, [(1-methylpentadecyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(1-methylpentadecyl)oxy]-: is an organic compound with the molecular formula C22H38O It is a derivative of benzene, where a long alkyl chain (1-methylpentadecyl) is attached to the benzene ring through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(1-methylpentadecyl)oxy]- typically involves the alkylation of benzene with 1-methylpentadecyl alcohol in the presence of a strong acid catalyst. The reaction can be represented as follows:
C6H6+C16H34O→C22H38O+H2O
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzene, [(1-methylpentadecyl)oxy]- can undergo oxidation reactions, typically forming carboxylic acids or ketones depending on the conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitrobenzene, sulfonated benzene, or halogenated benzene derivatives.
Applications De Recherche Scientifique
Benzene, [(1-methylpentadecyl)oxy]- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of long alkyl chains on the reactivity of benzene derivatives.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mécanisme D'action
The mechanism of action of Benzene, [(1-methylpentadecyl)oxy]- involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The long alkyl chain allows it to embed into lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, [(1-methylhexadecyl)oxy]-: Similar structure with a longer alkyl chain.
Benzene, [(1-methyldodecyl)oxy]-: Similar structure with a shorter alkyl chain.
Benzene, [(1-methyloctadecyl)oxy]-: Similar structure with an even longer alkyl chain.
Uniqueness
Benzene, [(1-methylpentadecyl)oxy]- is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and reactivity. This balance makes it particularly useful in applications where moderate hydrophobic interactions are desired.
Propriétés
Numéro CAS |
88953-25-7 |
|---|---|
Formule moléculaire |
C22H38O |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
hexadecan-2-yloxybenzene |
InChI |
InChI=1S/C22H38O/c1-3-4-5-6-7-8-9-10-11-12-13-15-18-21(2)23-22-19-16-14-17-20-22/h14,16-17,19-21H,3-13,15,18H2,1-2H3 |
Clé InChI |
SGBJHHQAYHZPFU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol](/img/structure/B14145680.png)
![Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxypropanoate](/img/structure/B14145684.png)
![Acenaphtho[1,2-c][1,2,5]thiadiazole](/img/structure/B14145686.png)

![Benzyl 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B14145701.png)

![6-bromo-2-(3-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14145712.png)



![Trimethyl[6-(trimethylazaniumyl)hexyl]arsanium](/img/structure/B14145743.png)

